![molecular formula C16H23NO4 B3029510 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid CAS No. 683218-94-2](/img/structure/B3029510.png)
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid
Overview
Description
Scientific Research Applications
- Boc-AMP has demonstrated promise as an antimicrobial agent. Researchers have explored its use against pathogenic bacteria, including multi-drug resistant strains. Cationic polymers, such as Boc-AMP, target bacterial membranes, making them effective against Gram-positive and Gram-negative bacteria .
- Specifically, cationic peptidomimetic Gly-POX, derived from Boc-AMP, effectively kills MRSA persisters by damaging bacterial membranes .
- Boc-AMP is utilized in proteomics research. Its chemical structure (MF: C16H23NO4, MW: 293.363) makes it relevant for studying protein interactions, modifications, and functions .
- Researchers have explored Boc-AMP as a building block for drug delivery systems. Its stability and functional groups allow for controlled release of therapeutic agents .
Antibacterial and Antibiofilm Agents
Proteomics Research
Drug Delivery Systems
Mechanism of Action
Target of Action
The primary targets of 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid are currently unknown. The compound is a part of the class of organic compounds known as phenylpropanoic acids . These compounds have a structure containing a benzene ring conjugated to a propanoic acid
Mode of Action
It is known that phenylpropanoic acids, the class of compounds to which it belongs, can interact with various biological targets . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Phenylpropanoic acids are known to participate in various biochemical reactions , but the specific pathways affected by this compound and their downstream effects require further investigation.
Pharmacokinetics
The compound has a molecular weight of 293.361 and a boiling point of 455ºC at 760 mmHg . These properties may influence its bioavailability, but more research is needed to outline its pharmacokinetic profile.
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHGZYHLDUGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661428 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid | |
CAS RN |
683218-94-2 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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